molecular formula C21H22N4O2S2 B11366255 4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11366255
M. Wt: 426.6 g/mol
InChI Key: BZPKLELTPRRRFK-UHFFFAOYSA-N
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Description

4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzothiophene moiety, and a phenylethyl group

Preparation Methods

The synthesis of 4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzothiophene core, followed by the introduction of the thiadiazole ring and the phenylethyl group. Common reagents used in these reactions include sulfur, hydrazine, and various organic solvents. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often utilizing advanced techniques such as flow chemistry and automated synthesis .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylethyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce various aryl groups.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

When compared to other similar compounds, 4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

The uniqueness of this compound lies in its specific combination of a thiadiazole ring, benzothiophene moiety, and phenylethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O2S2

Molecular Weight

426.6 g/mol

IUPAC Name

4-methyl-N-[3-(2-phenylethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C21H22N4O2S2/c1-13-18(29-25-24-13)20(27)23-21-17(15-9-5-6-10-16(15)28-21)19(26)22-12-11-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3,(H,22,26)(H,23,27)

InChI Key

BZPKLELTPRRRFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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